Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Ethyl 2-methyl-2,3-butadienoate has been used in a phosphine-catalyzed annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Another method includes the synthesis of tetrahydropyridine-3-carboxylic acids via Morita–Baylis–Hillman acetates of α,β‐unsaturated aldehydes and intramolecular 1,6‐conjugate addition (Kim, Kim, Moon, & Kim, 2016).
- Pharmacology and Chemistry : The THP moiety is a part of many biologically active systems, leading to the design of drug candidates and the enhancement of structure-activity relationship studies (Mateeva, Winfield, & Redda, 2005).
- Chemical Reactions and Properties : Various studies have explored the chemical properties and reactions of tetrahydropyridine derivatives, including their synthesis and interaction with different chemical agents (Rubinov et al., 2008).
Biological and Neurological Applications
- Monoamine Oxidase Substrates : Methyl 1,2,3,6-tetrahydropyridine derivatives have been studied as substrates for monoamine oxidase B (MAO B), an enzyme involved in the metabolism of neurotransmitters (Gibb et al., 1987).
- Neurotoxicity Studies : Research has focused on the neurotoxic properties of tetrahydropyridine derivatives, especially in relation to Parkinson's disease models and dopaminergic systems (Langston, 1985).
Applications in Material Science and Chemistry
- Catalytic Reactions : Tetrahydropyridine derivatives have been used in catalytic reactions under oxidative carbonylation conditions, producing various heterocyclic compounds (Bacchi et al., 2005).
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKBZYGIQOCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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